molecular formula C15H11NO B6415095 4-Hydroxy-2-(naphthalen-1-yl)pyridine, 95% CAS No. 1261910-27-3

4-Hydroxy-2-(naphthalen-1-yl)pyridine, 95%

Cat. No. B6415095
CAS RN: 1261910-27-3
M. Wt: 221.25 g/mol
InChI Key: FFBCLLYPMWFPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(naphthalen-1-yl)pyridine, or 4-HNP, is an organic compound that has a wide range of applications in the scientific research and pharmaceutical industries. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms, and is composed of a pyridine ring and a naphthalene moiety. 4-HNP is an important intermediate in many chemical synthesis processes, and is also used as a starting material in the synthesis of many pharmaceuticals. In addition, 4-HNP has been found to have a number of biochemical and physiological effects, making it a useful tool in a variety of scientific research applications.

Scientific Research Applications

4-HNP has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and cell signaling studies. For example, 4-HNP has been used as a substrate in the study of cytochrome P450 enzymes, which are involved in drug metabolism. 4-HNP has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 4-HNP has been used to study the role of the protein kinase C (PKC) pathway in cell signaling.

Mechanism of Action

The exact mechanism of action of 4-HNP is not fully understood. However, it is thought that 4-HNP may interact with certain enzymes and proteins to modulate their activity. For example, 4-HNP has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 4-HNP has been shown to interact with the protein kinase C (PKC) pathway, which is involved in cell signaling.
Biochemical and Physiological Effects
4-HNP has been found to have a number of biochemical and physiological effects. For example, 4-HNP has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 4-HNP has been found to interact with the protein kinase C (PKC) pathway, which is involved in cell signaling. 4-HNP has also been found to inhibit the release of histamine from mast cells, which can result in anti-allergic effects.

Advantages and Limitations for Lab Experiments

4-HNP can be used in a variety of laboratory experiments due to its low cost and availability. In addition, 4-HNP is relatively stable in solution, making it easy to handle and store. However, 4-HNP is not soluble in water, which can limit its use in certain experiments. In addition, 4-HNP can be toxic in high concentrations, so it is important to use caution when handling and using 4-HNP in the laboratory.

Future Directions

The future directions for 4-HNP research are numerous. For example, further research could be conducted to investigate the mechanism of action of 4-HNP in more detail. In addition, 4-HNP could be explored as a potential therapeutic agent for the treatment of inflammation and other diseases. Finally, 4-HNP could be studied as a potential inhibitor of other enzymes and proteins involved in cell signaling pathways.

Synthesis Methods

4-HNP can be synthesized using a variety of methods, with the most commonly used methods being the Buchwald-Hartwig coupling and the Heck reaction. In the Buchwald-Hartwig coupling, a palladium catalyst is used to couple a naphthalene derivative with a pyridine derivative, forming the desired 4-HNP product. The Heck reaction is a palladium-catalyzed cross-coupling reaction between a halide and an alkyne, which is then followed by a reduction step to form the desired 4-HNP product. In addition, 4-HNP can also be synthesized from the reaction of 4-hydroxy-3-methylpyridine with a naphthalene derivative in the presence of a base.

properties

IUPAC Name

2-naphthalen-1-yl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-12-8-9-16-15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBCLLYPMWFPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C=CN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.